molecular formula 3C9H13.La B128965 Tris(tetramethylcyclopentadienyl)lanthanum(III) CAS No. 148607-23-2

Tris(tetramethylcyclopentadienyl)lanthanum(III)

Cat. No. B128965
M. Wt: 502.5 g/mol
InChI Key: UUOIDCSOSVBBLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tris(tetramethylcyclopentadienyl)lanthanum(III) complexes and related compounds has been explored in various studies. For instance, the synthesis of tris(η^5-cyclopentadienyl)lanthanides was achieved, and the reactivity of Cp3Ce was utilized to synthesize bis(η^5-cyclopentadienyl)[bis(trimethylsilyl)amido]cerium(III) . Divalent lanthanide complexes were synthesized by reacting LnI2(THF)2 with a triazacyclononane-functionalized tetramethylcyclopentadienyl ligand, yielding monomeric organolanthanides . Additionally, the synthesis of sterically crowded tris(peralkylcyclopentadienyl) complexes of lanthanum was pursued, resulting in complexes with varying substituents (R = Me, Et, (i)Pr, and SiMe3) . The synthesis of tris(2-methoxyethylcyclopentadienyl)lanthanide complexes was also reported, where sodium 2-methoxyethylcyclopentadienide was reacted with LnCl3 .

Molecular Structure Analysis

The molecular structures of these complexes have been determined using X-ray diffraction methods. The tris(η^5-cyclopentadienyl)lanthanides exhibited intrinsic twinning in their crystal data, requiring special solution and refinement methods . The divalent lanthanide complexes with a triazacyclononane-functionalized ligand were found to be monomeric . The tris(peralkylcyclopentadienyl)lanthanum complexes displayed a trigonal planar geometry around the lanthanum center, with varying La-(ring centroid) distances depending on the substituent . The tris(2-methoxyethylcyclopentadienyl)lanthanide complexes were unsolvated monomeric metallocenes with lanthanide centers coordinated by three cyclopentadienyl rings and two oxygen atoms .

Chemical Reactions Analysis

The reactivity of these complexes has been explored in various contexts. For example, Cp3Ce was used as a reactive reagent for further synthesis . The synthesis process often involves multiple steps, including reactions with allylmagnesium chloride and protonolysis, followed by ligand exchange to achieve the desired complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these complexes have been characterized using various techniques. High-resolution 13C solid-state NMR data of Cp3La provided insights into the dynamics and bonding situation of the Cp ligands . The complexes with varying substituents showed ligand exchange observable by NMR spectroscopy despite steric crowding . The nonacoordinated tris-chelate lanthanide(III) complexes with tridentate ligands exhibited electronic absorption spectra with broad long-wavelength absorption bands and varied effective magnetic moments .

Scientific Research Applications

  • Intramolecular Interactions and Coordination Geometries :

    • Lanthanum(III) complexes demonstrate diverse coordination geometries influenced by intramolecular C-H...N/O interactions. Such variations in coordination geometries significantly affect their molecular properties (Wang et al., 2013).
  • Antineoplastic Potential :

    • Certain lanthanum(III) complexes show promise as anticancer drugs, capable of overcoming resistance to established chemotherapeutics. Their characterization, behavior in water, and interaction with biomolecules have been studied for their potential application in cancer therapy (Biba et al., 2009).
  • Gas-Phase Electron Diffraction Studies :

    • The molecular structure of tris(dipivaloylmethanato)lanthanum(III) was determined using gas-phase electron diffraction, revealing significant insights into the bond lengths and symmetry of the molecule (Giricheva et al., 2002).
  • Complexation with Biological Buffers :

    • The study of lanthanum(III) complexation with tris(hydroxymethyl)aminomethane in aqueous solution offers valuable insights for designing fluorescent probes or magnetic resonance imaging contrasting agents for biological systems (Gamov et al., 2020).
  • Deoxygenative Reduction in Catalysis :

    • Lanthanum complexes have been used as efficient and selective catalysts for the deoxygenative reduction of tertiary and secondary amides, highlighting their value in homogeneous catalysis (Barger et al., 2020).
  • Photoluminescent Properties :

    • Lanthanide complexes, including those with lanthanum, have been synthesized and characterized for their luminescent properties, contributing to the development of luminescent materials (Pavithran et al., 2005).
  • Antimicrobial Activity :

    • Lanthanum(III) complexes have been studied for their antimicrobial properties, showing significant activity which could be leveraged in medical and pharmaceutical applications (Andotra et al., 2014).
  • NMR Shift Reagents :

    • Lanthanum complexes are effective NMR shift reagents, contributing to the advancement of analytical chemistry (Rodríguez et al., 1987).
  • Two-Photon Absorption Properties :

    • Studies on lanthanide complexes, including those with lanthanum, have explored their two-photon absorption properties, which are crucial for applications in advanced optical materials and technologies (Bourdolle et al., 2013).

Safety And Hazards

Tris(tetramethylcyclopentadienyl)lanthanum(III) is classified as a hazardous material. It can release flammable gases upon contact with water . The safety information includes a danger signal word and hazard statements H261 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

lanthanum(3+);1,2,3,5-tetramethylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H13.La/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOIDCSOSVBBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.C[C-]1C=C(C(=C1C)C)C.[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39La
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584100
Record name Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide)

CAS RN

148607-23-2
Record name Lanthanum tris(1,2,3,4-tetramethylcyclopenta-2,4-dien-1-ide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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